![molecular formula C10H11N3O2S2 B2553352 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzol-1-sulfonamid CAS No. 885461-57-4](/img/structure/B2553352.png)
4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzol-1-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide, also known as 4-ATSM, is an important chemical compound that is widely used in scientific research and laboratory experiments. It is a sulfonamide derivative that is derived from the amino acid cysteine and is used as a redox-sensitive probe. 4-ATSM has a number of unique properties that make it a valuable tool for research and experiments.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Thiazole wurden als potenzielle antimikrobielle Mittel untersucht. So ist beispielsweise Sulfathiazol, ein Derivat des Thiazols, ein antimikrobielles Medikament. Forscher haben seine Wirksamkeit gegen bakterielle Infektionen untersucht .
Antivirale Eigenschaften
Thiazole, darunter Ritonavir, zeigen antiretrovirale Aktivität. Diese Verbindungen sind essentiell für die Behandlung von HIV-Infektionen. Obwohl ihre Selektivität variieren kann, dienen sie als Grundlage für die Entwicklung neuer nicht-nukleosidischer antiviraler Mittel .
Antifungal-Anwendungen
Thiazole spielen eine Rolle in der Antimykotherapie. Abafungin, ein weiteres Thiazol-Derivat, weist antifungale Eigenschaften auf. Forscher untersuchen weiterhin neuartige Verbindungen in dieser Kategorie .
Antineoplastische (Antikrebs-) Potenz
Thiazole haben sich als vielversprechend für antineoplastische Mittel erwiesen. Tiazofurin und Bleomycin sind Beispiele für Thiazol-basierte Medikamente, die in der Krebsbehandlung eingesetzt werden. Forscher untersuchen ihre zytotoxischen Wirkungen auf Tumorzellen .
Biologische Aktivitäten über die Krankheitsbehandlung hinaus
Über therapeutische Anwendungen hinaus tragen Thiazole zu verschiedenen biologischen Prozessen bei:
- Thiazole dienen als Grundkörper für Schwefelmedikamente, Biozide, Fungizide, Farbstoffe und Chemie-Reaktionsbeschleuniger .
Andere potenzielle Verwendungen
Obwohl nicht direkt mit wissenschaftlicher Forschung verbunden, finden Thiazole Anwendungen in anderen Bereichen:
Wirkmechanismus
Target of Action
The primary targets of 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been used as the starting material for the synthesis of a wide range of heterocyclic analogues with promising therapeutic roles as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The specific mode of action of 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide It is known that thiazole derivatives can interact with various targets to exert their effects . For example, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
The specific biochemical pathways affected by 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide Thiazole derivatives have been found to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .
Pharmacokinetics
The specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
The specific molecular and cellular effects of 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide The solubility of thiazole derivatives in various solvents could potentially be influenced by environmental factors .
Eigenschaften
IUPAC Name |
4-[(2-amino-1,3-thiazol-5-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S2/c11-10-13-6-8(16-10)5-7-1-3-9(4-2-7)17(12,14)15/h1-4,6H,5H2,(H2,11,13)(H2,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQXONVYCRAWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)N)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2R)-oxolan-2-yl]propanoic acid](/img/structure/B2553272.png)

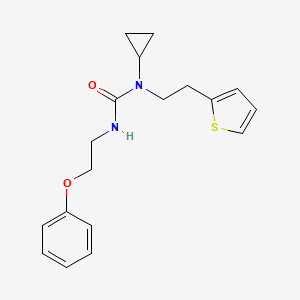
![1-((2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2553276.png)
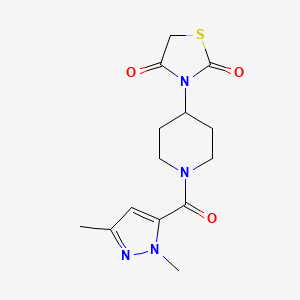
![N-benzyl-N-ethyl-2-{[3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553279.png)
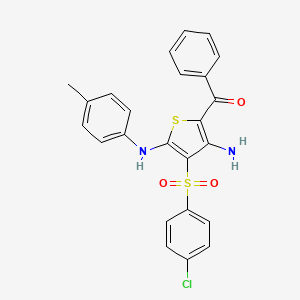

![2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2553287.png)

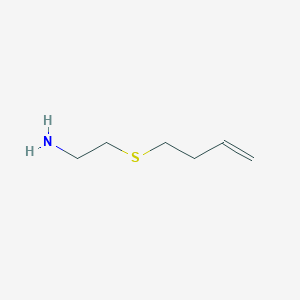
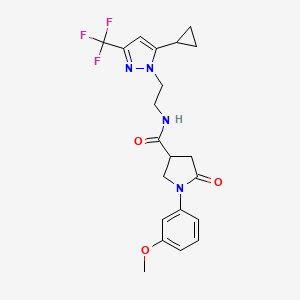
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide](/img/structure/B2553293.png)